molecular formula C21H18N2O4 B11164327 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide

Cat. No.: B11164327
M. Wt: 362.4 g/mol
InChI Key: FJBNJTHXMPBSTA-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at the pyridyl and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furo[3,2-g]chromen-7-one core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Psoralens: Compounds with a similar furanocoumarin core, known for their use in phototherapy.

    Furocoumarins: A broader class of compounds with similar structural features and biological activities.

Uniqueness

What sets 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(6-methyl-2-pyridyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C21H18N2O4/c1-11-10-26-17-9-18-15(7-14(11)17)13(3)16(21(25)27-18)8-20(24)23-19-6-4-5-12(2)22-19/h4-7,9-10H,8H2,1-3H3,(H,22,23,24)

InChI Key

FJBNJTHXMPBSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C

Origin of Product

United States

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